Essential Building Block for Monoterpenoid-Based Antiparkinsonian Candidates
In a 2023 Molbank publication, 1-(4-isopropylbenzyl)piperazine—the immediate synthetic precursor of the target compound—was used as the key amine component for the epoxide ring-opening synthesis of (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol, a Prottremin derivative [1]. The 4-isopropylbenzyl-piperazine architecture is structurally indispensable; the identical reaction with N-methylpiperazine or N-benzylpiperazine would not yield the intended monoterpenoid-piperazine hybrid. This demonstrates exclusive synthetic utility for constructing molecules that retain the Prottremin pharmacophore backbone.
| Evidence Dimension | Synthetic utility in accessing Prottremin derivatives |
|---|---|
| Target Compound Data | Precursor (1-(4-isopropylbenzyl)piperazine) provided the target (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol in 48% yield after purification. |
| Comparator Or Baseline | N-methylpiperazine or N-benzylpiperazine would produce structurally unrelated products. |
| Quantified Difference | Not applicable (qualitative structural exclusivity). |
| Conditions | Epoxide ring-opening; 1-(4-isopropylbenzyl)piperazine as nucleophile; purification by column chromatography. |
Why This Matters
Confirms that the specific 4-isopropylbenzyl substitution pattern is essential for synthesizing this class of antiparkinsonian compounds, making the target compound a required building block for this line of research.
- [1] Podturkina, A.V.; Li-Zhulanov, N.S.; Volcho, K.P.; Salakhutdinov, N.F. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank 2023, 2023(1), M1546. https://doi.org/10.3390/M1546 View Source
